molecular formula C5H4F3IN2 B2701268 3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole CAS No. 1823829-61-3

3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B2701268
CAS No.: 1823829-61-3
M. Wt: 276.001
InChI Key: OIFIKWIFICPTTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole is a versatile chemical intermediate designed for advanced research and development, particularly in medicinal chemistry and materials science. This compound integrates two highly valuable functional groups: an iodine atom and a trifluoromethyl group, making it a privileged scaffold for constructing complex molecules. Its primary research value lies in its application as a building block in cross-coupling reactions, such as the copper-catalyzed trifluoromethylation of organic halides . The iodine atom at the 3-position of the pyrazole ring is an excellent site for further functionalization, enabling the synthesis of more complex, bis-trifluoromethylated heterocyclic systems . Incorporating the trifluoromethyl group is a established strategy in agrochemical and pharmaceutical development, as it can significantly enhance a compound's metabolic stability, lipophilicity, and binding selectivity . Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anti-viral properties, underscoring their importance in drug discovery campaigns . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for verifying the identity and purity of the compound for their specific applications.

Properties

IUPAC Name

3-iodo-1-methyl-5-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3IN2/c1-11-3(5(6,7)8)2-4(9)10-11/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFIKWIFICPTTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Regioselective Synthesis of Trifluoromethyl-Iodopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogenated Pharmacophore

The pyrazole ring, particularly when substituted with trifluoromethyl (


) and iodine (

) atoms, represents a "privileged scaffold" in modern drug discovery.[1][2] The

group imparts metabolic stability and lipophilicity, while the iodine atom serves as a versatile "molecular handle" for downstream cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

However, the synthesis of these scaffolds is plagued by regiochemical ambiguity. The asymmetry introduced by the


 group creates distinct electronic and steric environments at positions 3, 4, and 5. This guide details the divergent synthetic pathways required to access specific regioisomers: 3-

-4-iodo, 3-

-5-iodo, and their N-alkylated variants.

Strategic Framework: The Divergent Path

The core challenge is that the


 group is strongly electron-withdrawing (EWG), deactivating the pyrazole ring toward electrophilic aromatic substitution (

). Standard iodination protocols used for simple pyrazoles often fail or require forcing conditions.

We utilize a Divergent Strategy based on the mechanism of functionalization:

  • Electrophilic Path (C4-Selectivity): Exploits the residual nucleophilicity of C4.

  • Lithiation Path (C5-Selectivity): Exploits the acidity of the C5-proton (Ortho-Lithiation).

Diagram 1: Divergent Synthesis Workflow

The following workflow illustrates the decision tree for accessing specific isomers from a common precursor.

DivergentSynthesis Precursor Precursor (Hydrazine + 1,3-Dielectrophile) Core Core Scaffold 1-Aryl-3-(trifluoromethyl)pyrazole Precursor->Core Cyclocondensation PathA Path A: Electrophilic Substitution (CAN / I2 or NIS) Core->PathA Deactivated Ring PathB Path B: Directed Lithiation (n-BuLi / I2) Core->PathB Acidic C5-H Prod4 Target 1: 4-Iodo-3-(trifluoromethyl)pyrazole PathA->Prod4 Regioselective SEAr Prod5 Target 2: 5-Iodo-3-(trifluoromethyl)pyrazole PathB->Prod5 Trapping of Li-Species

Caption: Divergent workflow for accessing C4 vs. C5 iodinated variants from a common 3-CF3-pyrazole core.

Module 1: Constructing the Core ( -Pyrazole)

Before iodination, the


-pyrazole core must be synthesized with the correct N-substitution. Direct alkylation of 3-

-pyrazole often yields mixtures of N1 and N2 isomers due to tautomerism. De novo cyclization is the preferred method for high regiocontrol.
The Protocol: Cyclocondensation

The reaction of aryl hydrazines with 4,4,4-trifluoro-1,3-butanedione (or its enol ether equivalents) is the industry standard.

  • Reagents: Phenylhydrazine, 4,4,4-trifluoro-1-phenyl-1,3-butanedione.

  • Conditions: Reflux in Ethanol or Acetic Acid.

  • Regioselectivity Rule:

    • Aryl Hydrazines: Favor 1-aryl-5-hydroxy-5-trifluoromethyl intermediates which dehydrate to 1-aryl-5-trifluoromethyl pyrazoles (kinetic control) or equilibrate to 1-aryl-3-trifluoromethyl pyrazoles (thermodynamic control) depending on solvent acidity.

    • Optimization: To exclusively target the 1-aryl-3-trifluoromethyl isomer (the most common drug scaffold), use

      
      -alkoxyvinyl trifluoromethyl ketones.
      

Module 2: Regioselective C4-Iodination (The Electrophilic Path)

The


 group at C3 deactivates the ring. However, C4 remains the most electron-rich position available for Electrophilic Aromatic Substitution (

). Standard

is often insufficient without an oxidant.
Mechanism

The reaction proceeds via a sigma-complex.[1] The use of Ceric Ammonium Nitrate (CAN) generates a highly reactive iodonium species (


) or radical cation, overcoming the EWG deactivation.
Experimental Protocol (SOP)

Target: 4-Iodo-1-aryl-3-(trifluoromethyl)-1H-pyrazole Reference: RSC Adv., 2015, 5, 29815 [1]

  • Setup: Charge a round-bottom flask with 1-aryl-3-trifluoromethylpyrazole (1.0 equiv).

  • Solvent: Dissolve in Acetonitrile (MeCN) [0.15 M].

  • Reagents: Add Ceric Ammonium Nitrate (CAN) (1.1 equiv) and elemental Iodine (

    
    ) (1.3 equiv).
    
  • Reaction: Reflux (approx. 80-82°C) overnight (12–16 h). Monitor by TLC/LCMS.

  • Workup:

    • Cool to RT. Remove solvent in vacuo.[1][3]

    • Redissolve residue in DCM.[1][3]

    • Critical Step: Wash with saturated aqueous

      
       (Sodium Thiosulfate) to quench excess iodine (color change from purple/brown to clear).
      
    • Wash with water, dry over

      
      , filter, and concentrate.[4]
      
  • Purification: Flash column chromatography (Hexane/EtOAc).

Alternative (Metal-Free): NIS (N-Iodosuccinimide) in TFA/AcOH (1:1) at 85°C is effective if CAN is incompatible with other functional groups [1].

Module 3: Regioselective C5-Iodination (The Lithiation Path)

Direct electrophilic iodination at C5 is impossible if C4 is open. To install iodine at C5, we must switch mechanisms from electronics-driven to acidity-driven. The proton at C5 (adjacent to the N-aryl group) is the most acidic.

Mechanism

Directed Ortho-Lithiation (DoM): The N1-aryl group and the inherent acidity of the pyrazole C5-H allow for selective deprotonation by


-BuLi. The resulting lithiated species is trapped with 

.[2][3]
Experimental Protocol (SOP)

Target: 5-Iodo-1-aryl-3-(trifluoromethyl)-1H-pyrazole Reference: RSC Adv., 2015, 5, 29815 [1]

  • Setup: Flame-dry a Schlenk flask under Argon/Nitrogen atmosphere.

  • Solvent: Dissolve 1-aryl-3-trifluoromethylpyrazole (1.0 equiv) in anhydrous THF [0.2 M].

  • Lithiation:

    • Cool to -78°C (Acetone/Dry Ice bath).

    • Add

      
      -BuLi (1.3 equiv, 2.5 M in hexanes) dropwise over 10 mins.
      
    • Stir: Maintain at -78°C for 10–30 minutes to ensure complete lithiation (formation of 5-Li species).

  • Trapping:

    • Dissolve

      
       (1.4 equiv) in anhydrous THF in a separate vial.
      
    • Add the iodine solution dropwise to the reaction mixture at -78°C.

  • Warming: Allow the mixture to warm to Room Temperature (RT) over 4 hours.

  • Workup: Quench with saturated

    
    , extract with DCM, and wash with 
    
    
    
    .

Comparative Data Analysis

The following table summarizes the regioselectivity switches based on reaction conditions.

Target IsomerReaction TypeReagentsPrimary Driving ForceYield (Typical)
4-Iodo Electrophilic Subst. (

)
CAN /

/ MeCN
Electronic (C4 is most nucleophilic)80–95%
4-Iodo Electrophilic Subst. (

)
NIS / TFA / AcOHElectronic (Acid catalysis)70–85%
5-Iodo Lithiation / Trapping

-BuLi /

/ THF
Acidity (C5-H is most acidic)65–89%
Mixture Direct N-AlkylationR-X /

Sterics vs. TautomerismVariable (Poor Selectivity)

Troubleshooting & Optimization (N-Alkylation)

If you must synthesize the core via N-alkylation of a 3(5)-


-NH-pyrazole (rather than cyclization), regioselectivity is the main failure mode.
  • The Problem: 3-trifluoromethylpyrazole exists in tautomeric equilibrium. Alkylation usually yields a mixture of 1-alkyl-3-

    
     and 1-alkyl-5-
    
    
    
    isomers.
  • The Solution:

    • Steric Control: Bulky alkylating agents favor the less hindered Nitrogen (distal to

      
      ), yielding the 1-alkyl-3-
      
      
      
      isomer.
    • Functional Group Tuning: Using a hydrazone substituent or specific "bis-pyrazolyl NH-ketazine" precursors can direct alkylation selectively [2].[5][6][7]

Diagram 2: Mechanistic Logic of Regioselectivity

This diagram visualizes why the reaction conditions dictate the outcome.

RegioLogic Substrate 1-Aryl-3-CF3-Pyrazole Electrophile Electrophile (I+) Substrate->Electrophile Reaction with Base Strong Base (BuLi) Substrate->Base Reaction with C4 C4 Position (Most Nucleophilic) Electrophile->C4 Attacks Product4 4-Iodo Product C4->Product4 Yields C5 C5 Position (Most Acidic Proton) Base->C5 Deprotonates Product5 5-Iodo Product C5->Product5 Trapped by I2

Caption: Mechanistic divergence: Electronic control favors C4, while acid-base control (lithiation) targets C5.

References

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Source: RSC Advances, 2015, 5, 29815-29823. URL:[Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Source: Int. J. Mol.[5][6] Sci. 2025, 26(21), 10335. URL:[Link]

  • Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene. Source: Org.[6][8][9][10] Lett. 2020, 22, 3, 809–813.[9] URL:[Link]

Sources

3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole CAS number lookup

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole and Its Isomers: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound and its structurally significant isomers. Trifluoromethyl-substituted pyrazoles are privileged scaffolds in modern medicinal and agrochemical research, prized for their unique physicochemical properties that can enhance biological activity, metabolic stability, and lipophilicity.[1][2][3] This document, intended for researchers, chemists, and drug development professionals, will delve into the synthesis, chemical properties, reactivity, and key applications of these versatile building blocks. We will explore the nuanced control of regiochemistry during synthesis and the subsequent utility of the iodo-substituent in advanced chemical transformations, such as cross-coupling reactions.

Nomenclature, Isomerism, and Chemical Identity

The substitution pattern on the pyrazole ring is critical for its chemical behavior and biological activity. The nomenclature can be ambiguous, and it is essential to distinguish between the key isomers. The primary compounds of interest are:

  • This compound : The title compound of this guide.

  • 5-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole : A common and commercially available isomer.

  • 4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole : Another key isomer with distinct reactivity.

The location of the iodo and trifluoromethyl groups dramatically influences the electronic properties and steric environment of the pyrazole core, dictating its reactivity and how it can be incorporated into larger molecules.

Property5-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole
CAS Number 898288-96-5[4][5]1443279-46-6[6]
Molecular Formula C₅H₄F₃IN₂[5]C₅H₄F₃IN₂
Molecular Weight 276.00 g/mol [5]276.00 g/mol
Physical Form Solid[5]Brownish-red oily substance[7]
Purity (Typical) >95%[5]Not specified

Synthesis and Regioselective Functionalization

The synthesis of functionalized trifluoromethyl-pyrazoles is a well-explored area, with several strategies available to control the regiochemical outcome.

Core Pyrazole Synthesis

A practical method for accessing the parent 1-methyl-3/5-(trifluoromethyl)-1H-pyrazole scaffolds involves the condensation of a trifluoromethylated β-ketoenolether with methylhydrazine.[8][9]

The initial reaction typically produces a mixture of regioisomers (1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole), which can then be separated based on differences in their physical properties, such as boiling points.[8][9] The choice of solvent can significantly influence the isomeric ratio; for instance, polar protic solvents may favor the 3-CF₃ isomer, while polar aprotic solvents can favor the 5-CF₃ isomer.[9]

G cluster_synthesis Core Pyrazole Synthesis start 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one process Condensation/ Cyclization start->process reagent Methylhydrazine reagent->process mixture Regioisomeric Mixture of: 1-methyl-3-(CF3)-1H-pyrazole 1-methyl-5-(CF3)-1H-pyrazole process->mixture separation Separation (e.g., Distillation) mixture->separation isomer1 1-methyl-3-(CF3)-1H-pyrazole separation->isomer1 isomer2 1-methyl-5-(CF3)-1H-pyrazole separation->isomer2

Caption: Synthesis of parent methyl-trifluoromethyl-pyrazole isomers.

Regioselective Iodination

Once the desired pyrazole core is obtained, iodination can be achieved with high regioselectivity. The choice of iodinating agent and reaction conditions is paramount.

  • Iodination at the 5-position : This is typically achieved via a lithiation-iodination sequence. The acidity of the C(5)-H proton in 1-aryl-3-CF₃-pyrazoles allows for deprotonation with a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C). The resulting lithium pyrazolide is then quenched with molecular iodine (I₂) to exclusively yield the 5-iodo derivative.[10] This strategy is based on the principle of directed ortho-metalation (DoM).[9]

  • Iodination at the 4-position : Electrophilic aromatic substitution is used to introduce iodine at the C(4) position. The electron-withdrawing trifluoromethyl group deactivates the ring, but the 4-position remains the most susceptible to electrophilic attack. Reagents such as ceric ammonium nitrate (CAN) with I₂ or iodine monochloride (ICl) in acetic acid can be used to achieve highly regioselective iodination at C(4).[7][10]

Reactivity and Utility in Cross-Coupling Reactions

The C-I bond in iodo-pyrazoles is a versatile synthetic handle for constructing more complex molecules, primarily through transition metal-catalyzed cross-coupling reactions. The iodinated pyrazoles are excellent building blocks for introducing aryl, alkynyl, and other functional groups.[10]

Key Cross-Coupling Reactions:
  • Suzuki-Miyaura Coupling : The reaction of an iodo-pyrazole with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base is a robust method for forming C-C bonds and synthesizing biaryl pyrazole derivatives.[7][10]

  • Sonogashira Coupling : This reaction couples the iodo-pyrazole with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. It is highly effective for preparing alkynyl-substituted pyrazoles.[10]

These reactions are fundamental in medicinal chemistry for exploring the structure-activity relationships (SAR) of pyrazole-based drug candidates.

G cluster_coupling Cross-Coupling Applications start Iodo-methyl-trifluoromethyl-pyrazole suzuki Suzuki-Miyaura Coupling start->suzuki sonogashira Sonogashira Coupling start->sonogashira product_suzuki Aryl-substituted Pyrazole suzuki->product_suzuki product_sonogashira Alkynyl-substituted Pyrazole sonogashira->product_sonogashira reagent_suzuki Arylboronic Acid Pd Catalyst, Base reagent_suzuki->suzuki reagent_sonogashira Terminal Alkyne Pd Catalyst, Cu(I) reagent_sonogashira->sonogashira

Caption: Utility of iodo-pyrazoles in cross-coupling reactions.

Applications in Drug Discovery and Agrochemicals

The pyrazole nucleus is a cornerstone of many clinically successful drugs and agrochemicals.[1][2] The inclusion of a trifluoromethyl group often enhances the efficacy and pharmacokinetic profile of these molecules.[3]

Pharmaceutical Applications
  • Kinase Inhibitors : Many successful kinase inhibitors used in oncology feature a pyrazole core. The scaffold acts as a versatile hinge-binding motif, and substituents installed via cross-coupling from an iodo-pyrazole precursor are crucial for achieving potency and selectivity.[2]

  • Anticancer Agents : Pyrazole derivatives have been designed to target apoptotic pathways. For example, 1,3,5-trisubstituted-1H-pyrazole derivatives have been investigated as inhibitors of the anti-apoptotic protein Bcl-2, making them promising candidates for cancer therapy.[11]

  • Anti-inflammatory Drugs : The pyrazole ring is famously present in COX-2 inhibitors like Celecoxib. The trifluoromethyl group can enhance the anti-inflammatory activity of such compounds.[1][7]

  • Antimicrobial Agents : Trifluoromethyl-pyrazoles serve as precursors for compounds with potent antibacterial activity, including against drug-resistant strains like MRSA.[2][7]

Agrochemical Applications
  • Herbicides : 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, a closely related precursor, is a critical intermediate in the synthesis of potent herbicides such as Pyroxasulfone.[3]

  • Fungicides and Insecticides : The trifluoromethyl-pyrazole motif contributes to the development of highly effective fungicides and insecticides with improved metabolic stability and selective action in the field.[3]

Experimental Protocol: Example Suzuki-Miyaura Coupling

The following is a representative, generalized protocol for a Suzuki-Miyaura coupling reaction to demonstrate the utility of an iodo-pyrazole building block.

Objective: To synthesize a 4-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrazole derivative.

Materials:

  • 4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add 4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole, the arylboronic acid, and Pd(PPh₃)₄.

  • Add the degassed solvent mixture (Dioxane/Water).

  • Add the sodium carbonate base.

  • Heat the reaction mixture to reflux (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the desired 4-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrazole.

Self-Validation: The success of the protocol is validated by characterization of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity. The disappearance of the starting iodo-pyrazole via TLC or LC-MS serves as an in-process control.

Safety and Handling

As with all laboratory chemicals, this compound and its isomers should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.[12] Work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

This compound and its isomers are high-value, versatile intermediates in chemical synthesis. Their preparation, rooted in the controlled cyclization and regioselective iodination of pyrazole precursors, provides access to a wide array of functionalized molecules. The strategic placement of the iodo-substituent enables facile diversification through robust cross-coupling methodologies, making these compounds indispensable tools for researchers in drug discovery and agrochemical development. The continued exploration of this privileged scaffold is expected to yield novel therapeutic agents and crop protection solutions.

References

  • BLDpharm. (n.d.). 898288-96-5|5-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole.
  • Tairov, M., et al. (n.d.). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles.
  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025, March 25). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. DOI:10.1039/D5RA01103E.
  • Sigma-Aldrich. (n.d.). 5-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole.
  • Tairov, M., et al. (n.d.). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles.
  • BLDpharm. (n.d.). 1443279-46-6|4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole.
  • Vulcanchem. (n.d.). 4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole.
  • NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)-.
  • Thermo Scientific Chemicals. (n.d.). 3-(Trifluoromethyl)-1H-pyrazole, 97%.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Gemo, M. T., et al. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • ChemicalBook. (n.d.). 3-METHYL-5-(TRIFLUOROMETHYL)PYRAZOLE synthesis.
  • Google Patents. (n.d.). Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
  • National Center for Biotechnology Information. (n.d.). 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol.
  • Kharl, M., et al. (2026, January 6). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • National Center for Biotechnology Information. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
  • Benchchem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.
  • RSC Publishing. (n.d.). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential.

Sources

Methodological & Application

Sonogashira reaction of 3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing C(sp²)–C(sp) Bond Formation in Electron-Deficient Heterocycles

Executive Summary

This technical guide details the protocol for the Sonogashira cross-coupling of 3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole (Substrate A) . This specific scaffold presents a unique electronic profile: the electron-withdrawing trifluoromethyl (–CF₃) group at the 5-position significantly reduces the electron density of the pyrazole ring. While this facilitates the oxidative addition of Palladium(0) into the C3–I bond compared to electron-rich analogs, it also renders the system sensitive to base-mediated side reactions.

This guide provides a robust, self-validating protocol designed to minimize homocoupling (Glaser coupling) and maximize yield, suitable for medicinal chemistry and agrochemical synthesis.

Substrate Analysis & Mechanistic Insight

Electronic Environment
  • 3-Iodo Position: The reactive handle. In 1-methylpyrazoles, the C3 position is electronically distinct from C4 and C5. The adjacent pyridine-like nitrogen (N2) provides some directing ability, but the primary driver for reactivity here is the C–I bond weakness.

  • 5-Trifluoromethyl Group: A strong

    
    -electron withdrawing group. It stabilizes the oxidative addition complex but deactivates the ring toward electrophilic attacks. Crucially, it increases the lipophilicity (
    
    
    
    ) of the final construct, a desirable trait in drug discovery for membrane permeability.
  • 1-Methyl Group: Blocks the N1 site, preventing catalyst poisoning via coordination to an acidic N–H.

The Catalytic Cycle (Visualization)

The following diagram illustrates the specific catalytic pathway, highlighting the critical oxidative addition step influenced by the 5-CF₃ group.

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Enhanced by 5-CF3) Pd0->OxAdd + Substrate TransMet Transmetallation (Rate Limiting with Cu) OxAdd->TransMet Pd(II)-Ar-I Iso Cis/Trans Isomerization TransMet->Iso Pd(II)(Ar)(Alkynyl) RedElim Reductive Elimination Product Release Iso->RedElim RedElim->Pd0 Regenerate Pd(0) Substrate 3-Iodo-1-methyl-5-(CF3)-pyrazole Substrate->OxAdd Alkyne Terminal Alkyne (HC≡C-R) CuCycle Copper Cycle (CuI + Base) Alkyne->CuCycle Base CuCycle->TransMet Cu-Acetylide

Figure 1: Catalytic cycle emphasizing the entry of the electron-deficient pyrazole substrate.

Experimental Protocols

Method A: The "Gold Standard" (Cu-Cocatalyzed)

Best for: Robust alkynes, rapid synthesis, and scale-up.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3–5 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (5–10 mol%)

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Protocol:

  • Degassing (Critical): Charge a reaction vial with the pyrazole substrate, Pd(PPh₃)₂Cl₂, and CuI. Seal the vial. Evacuate and backfill with Argon three times. Oxygen promotes Glaser homocoupling of the alkyne.

  • Solvent Addition: Inject anhydrous, degassed THF (or DMF) via syringe.

  • Base & Alkyne Addition: Add Et₃N followed by the terminal alkyne via syringe.

    • Note: If the alkyne is a solid, add it in Step 1.

  • Reaction: Stir at room temperature for 1 hour. If conversion is <50% by LCMS, heat to 50°C .

    • Monitoring: Watch for the disappearance of the starting material peak (m/z ~276 for the iodide).

  • Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to remove Cu) and brine. Dry over Na₂SO₄.[1]

  • Purification: Silica gel chromatography. The 5-CF₃ group reduces polarity; expect the product to elute earlier than non-fluorinated analogs.

Method B: Copper-Free Variant

Best for: Alkynes prone to homocoupling or biological substrates sensitive to copper.

Reagents:

  • Catalyst: Pd(dppf)Cl₂ · DCM (5 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) or Diisopropylamine (DIPA)

  • Solvent: 1,4-Dioxane or DMSO

  • Temperature: 80°C

Protocol Differences: Requires higher temperatures (80°C) as the transmetallation step is slower without Copper. However, this method eliminates the formation of the diyne side-product (Glaser coupling), simplifying purification.

Optimization & Troubleshooting Data

The following data summarizes optimization campaigns for this specific class of electron-deficient pyrazoles.

Table 1: Reaction Optimization Matrix

EntryCatalyst (5 mol%)Co-CatBaseSolventTempYieldNotes
1 Pd(PPh₃)₂Cl₂CuIEt₃NTHF25°C88%Standard. Clean conversion.
2Pd(PPh₃)₄CuIEt₃NTHF25°C75%Slower oxidative addition.
3Pd(dppf)Cl₂NoneCs₂CO₃DMSO80°C82%Excellent for Cu-sensitive targets.
4Pd(OAc)₂ / XPhosNoneK₃PO₄Toluene100°C65%Overkill; decomposition observed.
5Pd(PPh₃)₂Cl₂CuIDIPADMF60°C92%Best for sterically hindered alkynes.
Decision Tree for Optimization

OptimizationTree Start Start Optimization Check Check Alkyne Type Start->Check Standard Use Method A (Pd/Cu, THF, RT) Check->Standard Robust Sensitive Use Method B (Cu-Free, DMSO, 80C) Check->Sensitive Base/Cu Sensitive Result Analyze LCMS Standard->Result Sensitive->Result Homo Homocoupling Observed? Result->Homo LowConv Low Conversion? Result->LowConv Fix1 Switch to Method B (Remove Cu) Homo->Fix1 Yes Fix2 Switch Solvent to DMF Increase Temp to 60C LowConv->Fix2 Yes

Figure 2: Workflow for troubleshooting reaction outcomes.

Safety & Handling

  • Fluorine Chemistry: While the CF₃ group is stable, avoid strongly reducing conditions (e.g., LiAlH₄) during downstream processing, as defluorination can occur.

  • Acetylides: Dry copper acetylides are shock-sensitive explosives. Always quench the reaction mixture with aqueous acid (NH₄Cl) before isolating any solid material.

  • Solvents: DMF and DMSO can penetrate skin, carrying dissolved toxins (like the iodopyrazole) into the bloodstream. Wear double nitrile gloves.

References

  • Regioselective Synthesis of Iodopyrazoles: Świątek, K., et al. "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions."[2] RSC Advances, 2025.

    • Relevance: Establishes the reactivity patterns of CF3-substituted iodopyrazoles and their stability in cross-coupling.
  • General Sonogashira Mechanism: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.

    • Relevance: Foundational text for the mechanism and copper-free variants.
  • Palladium Catalysis in Heterocycles: Li, J. J., & Gribble, G. W. "Palladium in Heterocyclic Chemistry." Tetrahedron Organic Chemistry Series.

    • Relevance: Context for electron-deficient heterocycle coupling.[2]

  • Compound Data: PubChem Entry for 5-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole (Isomer Analog). [3]

    • Relevance: Physical property data for the isomeric class.[1]

Sources

Palladium-catalyzed cross-coupling of 3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Palladium-Catalyzed Cross-Coupling of 3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview and detailed protocols for the functionalization of this compound via palladium-catalyzed cross-coupling reactions. The trifluoromethyl-pyrazole motif is a privileged scaffold in modern chemistry, appearing in numerous agrochemicals and pharmaceuticals due to the unique electronic properties and metabolic stability conferred by the CF₃ group.[1][2] The ability to forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 3-position of this pyrazole core is paramount for generating novel molecular entities with diverse biological activities.[3]

Palladium-catalyzed cross-coupling reactions stand as the most robust and versatile methods for these transformations, offering mild conditions and broad functional group tolerance.[4][5][6] This document delves into the three principal classes of this chemistry as applied to our target substrate: Suzuki-Miyaura coupling for arylation, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for alkynylation.

General Mechanistic Principles of Palladium Cross-Coupling

At the heart of these transformations lies a catalytic cycle involving the palladium center shuttling between its Pd(0) and Pd(II) oxidation states.[7] Understanding this fundamental cycle is crucial for rationalizing experimental choices and troubleshooting reactions.

  • Oxidative Addition : The cycle initiates with the insertion of the low-valent Pd(0) catalyst into the carbon-iodine bond of the pyrazole substrate. This forms a high-valent Pd(II) intermediate. The reactivity order for halides is generally I > Br > Cl.[8]

  • Transmetalation (for Suzuki/Sonogashira) or Ligand Exchange/Base-Mediated Deprotonation (for Buchwald-Hartwig) : The second coupling partner is delivered to the palladium center. In Suzuki coupling, an organoboron species, activated by a base, undergoes transmetalation.[8] In Buchwald-Hartwig amination, the amine coordinates to the palladium, and a base facilitates the formation of a palladium-amido complex.[9][10]

  • Reductive Elimination : The two coupled fragments are expelled from the palladium coordination sphere, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][11]

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Iodo-Pyrazole) PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetalation Transmetalation / Ligand Exchange PdII_Complex->Transmetalation R²-M (Coupling Partner) PdII_Coupling R¹-Pd(II)L₂-R² Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim Forms R¹-R² RedElim->Pd0 Regenerates Catalyst

Caption: Generalized Palladium Pd(0)/Pd(II) Catalytic Cycle.

Application Protocol 1: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl and vinyl-aryl pyrazole derivatives. Its operational simplicity and the commercial availability of a vast array of boronic acids and esters make it a first-choice strategy for library synthesis.[8]

Rationale for Component Selection
  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable, air-stable Pd(0) source that is often effective.[12] For more challenging or sterically hindered couplings, catalyst systems using bulky, electron-rich phosphine ligands like XPhos are employed to facilitate the oxidative addition and reductive elimination steps.[13]

  • Base : A base, typically cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is essential.[12][13] It activates the boronic acid by forming a more nucleophilic boronate species, which readily undergoes transmetalation with the Pd(II)-halide complex.[7]

  • Solvent : A mixture of an organic solvent (like 1,4-dioxane, DME, or THF) and water is commonly used. The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

Detailed Experimental Protocol: Synthesis of 1-methyl-3-(phenyl)-5-(trifluoromethyl)-1H-pyrazole
  • Reaction Setup : To a flame-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv., e.g., 290 mg, 1.0 mmol), phenylboronic acid (1.2 equiv., 146 mg, 1.2 mmol), and Cesium Carbonate (Cs₂CO₃, 2.5 equiv., 814 mg, 2.5 mmol).

  • Catalyst Addition : Add the palladium catalyst, for example, Pd(PPh₃)₄ (2 mol%, 23 mg, 0.02 mmol).

  • Solvent Addition : Add a degassed solvent mixture of 1,2-Dimethoxyethane (DME) (4 mL) and water (1.6 mL).

  • Reaction Execution : Seal the vessel and heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 5-12 minutes under microwave irradiation or 2-12 hours with conventional heating).[12]

  • Workup : After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a petroleum ether/acetone eluent) to yield the desired product.

Data Summary: Suzuki-Miyaura Coupling Scope
Coupling Partner (Ar-B(OH)₂)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃DME/H₂O90 (MW)0.1~90[12]
4-Methoxyphenylboronic acidXPhosPdG2 (5)K₃PO₄Dioxane/H₂O801685[13]
Thiophen-2-ylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃DME/H₂O90 (MW)0.15~90[12]
Naphthylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃DME/H₂O90 (MW)0.2~85[12]

Application Protocol 2: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, providing access to a wide range of N-aryl pyrazoles that are prevalent in pharmaceuticals.[9][14] The reaction's success is highly dependent on the judicious choice of a palladium precursor and a specialized phosphine ligand.[10][15]

Rationale for Component Selection
  • Catalyst System : A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ and a bulky, electron-rich phosphine ligand is critical. Ligands such as XPhos, SPhos, or BINAP are designed to promote the challenging reductive elimination step that forms the C-N bond and to prevent catalyst decomposition.[9][10]

  • Base : A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOt-Bu) is the most common choice, though others like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can also be effective.[10]

  • Solvent : Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are used to prevent side reactions with the strong base and sensitive catalyst intermediates.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-I (Iodo-Pyrazole) PdII_Complex Ar-Pd(II)L-I OxAdd->PdII_Complex Ligand_Ex Ligand Exchange + Base PdII_Complex->Ligand_Ex HNR¹R², Base (-HBX) Amido_Complex Ar-Pd(II)L-NR¹R² Ligand_Ex->Amido_Complex RedElim Reductive Elimination Amido_Complex->RedElim Forms Ar-NR¹R² RedElim->Pd0 Regenerates Catalyst

Caption: Catalytic Cycle for Buchwald-Hartwig Amination.

Detailed Experimental Protocol: Synthesis of N-benzyl-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine
  • Reaction Setup : In a glovebox, add sodium tert-butoxide (NaOt-Bu, 1.4 equiv., 135 mg, 1.4 mmol) to an oven-dried vial. Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst).

  • Reagent Addition : Add this compound (1.0 equiv., 290 mg, 1.0 mmol) and benzylamine (1.1 equiv., 118 mg, 1.1 mmol).

  • Solvent Addition : Add anhydrous, degassed toluene (5 mL).

  • Reaction Execution : Seal the vial and heat the mixture to 100-110 °C with stirring. Monitor the reaction by LC-MS. Reactions are typically complete within 4-24 hours.

  • Workup : Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of celite, washing the pad with additional ether.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the resulting oil or solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired N-arylated pyrazole.

Application Protocol 3: Sonogashira C-C (sp) Coupling

The Sonogashira coupling provides a direct route to connect a terminal alkyne to the pyrazole core, creating conjugated enyne systems or precursors for further synthetic elaboration.[16][17] This reaction is distinguished by its use of a dual catalyst system, typically involving palladium and copper(I).[18]

Rationale for Component Selection
  • Palladium Catalyst : A Pd(II) source like Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) is commonly used, which is reduced in situ to the active Pd(0) species.

  • Copper(I) Co-catalyst : Copper(I) iodide (CuI) is a crucial co-catalyst. Its role is to react with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species then undergoes rapid transmetalation with the Pd(II)-pyrazole complex, which is much faster than the direct reaction of the alkyne with the palladium complex.[17]

  • Base : An amine base, such as triethylamine (Et₃N) or diisopropylamine (HNiPr₂), is used. It serves both to deprotonate the terminal alkyne and to act as a solvent or co-solvent.[18]

  • Solvent : Anhydrous polar aprotic solvents like DMF or THF are typically used.

Detailed Experimental Protocol: Synthesis of 3-(ethynylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole
  • Reaction Setup : To a Schlenk tube under an inert atmosphere, add this compound (1.0 equiv., 290 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (3 mol%, 21 mg, 0.03 mmol), and Copper(I) Iodide (CuI, 6 mol%, 11 mg, 0.06 mmol).

  • Solvent and Reagent Addition : Add anhydrous, degassed DMF (5 mL) followed by diisopropylamine (HNiPr₂, 3.0 equiv., 304 mg, 3.0 mmol). Finally, add phenylacetylene (1.2 equiv., 122 mg, 1.2 mmol) via syringe.

  • Reaction Execution : Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-8 hours).

  • Workup : Pour the reaction mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic extracts, wash with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude product by silica gel chromatography (hexane/ethyl acetate gradient) to afford the target compound.

Overall Experimental Workflow

Caption: General laboratory workflow for palladium-catalyzed cross-coupling.

References

  • Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling. RSC Publishing.
  • A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development.
  • Buchwald–Hartwig amin
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF.
  • Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Sci-Hub.
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. wiser.work.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC.
  • Buchwald-Hartwig Amin
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
  • Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
  • Sonogashira cross‐coupling reaction of complex 1 with terminal alkynes.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed.
  • Suzuki-Miyaura Cross Coupling Reaction. Tokyo Chemical Industry.
  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers working with 3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole . It addresses the unique challenges of purifying this specific regioisomer, distinguishing it from its more common 4-iodo and 3-trifluoromethyl isomers.

Status: Active | Ticket Type: Process Optimization | Level: Senior Scientist Support

Diagnostic Triage: Know Your Impurity Profile

Before initiating purification, you must diagnose the origin of your crude mixture. Unlike the 4-iodo analogue (which is formed via direct electrophilic substitution), the 3-iodo-1-methyl-5-(trifluoromethyl) isomer is almost exclusively synthesized via a Sandmeyer reaction from the corresponding 3-amine (CAS 149978-42-7). This synthetic route dictates a specific impurity profile that requires a tailored purification strategy.

The "Isomer Trap" (Critical Warning)

Many purification failures stem from misidentifying the regioisomer. Ensure you are working with Target A and not the thermodynamic isomers B or C .

FeatureTarget A (3-Iodo-5-CF3) Isomer B (4-Iodo-5-CF3)Isomer C (5-Iodo-3-CF3)
Structure N1-Me, C3-I , C5-CF3N1-Me, C4-I , C5-CF3N1-Me, C5-I , C3-CF3
Origin Sandmeyer (from 3-amine)Electrophilic Iodination (ICl/CAN)Lithiation/Trapping
Polarity (TLC) Mid-rangeGenerally most non-polarVariable
CAS Ref Specific variant1443279-46-6898288-96-5
Common Impurities & Symptoms
Impurity TypeOriginSymptomDiagnostic Check
3-Hydroxy-pyrazole Hydrolysis of diazonium saltPolar tailing on TLC; "Sticky" solid1H NMR: Broad singlet >9 ppm (OH)
Azo-dimers Diazo coupling (side reaction)Deep orange/red color; insoluble tarHigh baseline in NMR; Colored bands
Unreacted Amine Incomplete diazotizationStreaking on silica (basic)Ninhydrin stain (positive)
Protodeiodinated Light/Heat sensitivityLower retention time (Rf)GC-MS: Mass = [M-I+H]

The Purification Workflow

The electron-withdrawing nature of the 5-CF3 group renders the pyrazole ring electron-deficient. This reduces the basicity of the nitrogen, making acid-wash extractions less effective for removing the pyrazole itself, but highly effective for removing unreacted amine precursors.

Decision Logic

PurificationLogic Start Crude Reaction Mixture (Sandmeyer Product) StateCheck Physical State at RT? Start->StateCheck Liquid Oily / Semi-Solid StateCheck->Liquid Solid Crystalline Solid StateCheck->Solid AcidWash Step 1: Acid Wash (1M HCl) Removes unreacted amine Liquid->AcidWash Solid->AcidWash Dissolve in DCM first BaseWash Step 2: Base Wash (1M NaOH) Removes phenolic (OH) impurities AcidWash->BaseWash Chromatography Flash Chromatography (Hexane/EtOAc) BaseWash->Chromatography High Purity Req. Distill Vacuum Distillation (If stable & volatile) BaseWash->Distill Large Scale/Oil Recryst Recrystallization (EtOH/H2O or Hexane) Chromatography->Recryst Final Polish

Figure 1: Purification decision tree based on the physical state and chemical origin of the crude material.

Protocol A: Chemical Washing (The "Cleanup")

Before chromatography, you must remove the phenolic byproducts common in Sandmeyer reactions.

  • Dissolution: Dissolve the crude residue in Dichloromethane (DCM) or MTBE (10 mL/g). Avoid Ethyl Acetate if possible, as it can hydrolyze during harsh base washes.

  • Amine Removal: Wash the organic phase with 1M HCl (2 x vol). Keep the organic layer.

    • Why? Protonates any unreacted 3-amino precursor, forcing it into the aqueous phase.

  • Phenol Removal: Wash the organic phase with 1M NaOH (2 x vol).

    • Why? The 3-hydroxy impurity (tautomer of pyrazolone) is acidic due to the electron-withdrawing CF3 group. It will deprotonate and move to the aqueous layer.

  • Iodine Scavenge: Wash with 10% Sodium Thiosulfate (Na2S2O3) until the organic layer loses any purple/brown iodine tint.

  • Dry & Concentrate: Dry over MgSO4 (not Na2SO4, as MgSO4 is faster for potentially wet DCM) and concentrate at <40°C.

Protocol B: Flash Chromatography

Due to the CF3 group, the target molecule is relatively non-polar.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexanes : Ethyl Acetate .[1]

  • Gradient Profile:

    • Start at 100% Hexanes (Elutes non-polar impurities/iodine traces).

    • Ramp to 95:5 (Hex:EtOAc) . The target 3-iodo compound typically elutes here.

    • Ramp to 80:20 . This will elute the 4-iodo isomer (if present) and other regioisomers.

    • Note: The 3-hydroxy impurity requires >30% EtOAc or MeOH to elute (if it wasn't removed by base wash).

Protocol C: Recrystallization (For Solids)

If your product solidifies after chromatography, recrystallization yields >99% purity.

  • Solvent System 1: Hexanes (hot) / DCM (drops) .

    • Dissolve in minimum DCM, add hot hexanes, boil off DCM until cloudy.

  • Solvent System 2: Ethanol / Water .[2]

    • Dissolve in warm Ethanol; add water dropwise until turbidity persists. Cool slowly to 4°C.

Advanced Troubleshooting (FAQs)

Q: My product is turning purple on the bench. What is happening? A: This is photo-deiodination . The C-I bond, while stabilized by the aromatic ring, is susceptible to homolytic cleavage by UV light, releasing free iodine (purple).

  • Fix: Store the compound in amber vials under Argon at -20°C. If purple appears, wash with dilute sodium thiosulfate before use.

Q: I see two spots very close together on TLC (Hex:EtOAc 9:1). Which is my product? A: This is likely the Regioisomer Pair (1-Me-5-CF3 vs 1-Me-3-CF3).

  • Diagnosis: The 5-CF3 isomer (your target) generally has a higher Rf (elutes faster) than the 3-CF3 isomer on silica, because the 5-CF3 group sterically shields the nitrogen lone pairs and reduces interaction with the silica surface.

  • Action: Run a 2D-TLC or a small prep-plate to isolate and check 19F NMR. The 5-CF3 signal is typically shifted downfield relative to the 3-CF3.

Q: Can I use distillation? A: Only for the 4-iodo isomer or simple alkyl pyrazoles. The 3-iodo-5-CF3 isomer has a high molecular weight and the C-I bond is thermally labile. Distillation often leads to iodine liberation and tar formation unless performed under high vacuum (<0.5 mmHg) and strictly below 100°C. Column chromatography is preferred.

Specifications & Data

PropertyValue / DescriptionNote
Formula C5H4F3IN2
MW 276.00 g/mol
Appearance Off-white solid or pale yellow oilDepends on purity/crystal habit
Solubility DCM, EtOAc, THF, MeOHInsoluble in water
19F NMR δ -60 to -63 ppm (approx)Distinct singlet
Stability Light SensitiveStore in dark, cold

References

  • Synthesis of 3-Amino Precursor

    • Source: ChemicalBook & Enamine Building Blocks.
    • Context: Synthesis of 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine (CAS 149978-42-7) via cyclization of trifluoro-diketones with methylhydrazine.[3]

    • URL:

  • Iodination Methodologies (General Pyrazole Context)

    • Source: BenchChem Technical Guide.
    • Context: Comparative guide to iodination of pyrazoles, highlighting the difference between C4 (electrophilic)
    • URL:

  • Regioisomer Separation Logic

    • Source: European Patent EP 3317254 B1.[2]

    • Context: Detailed separation logic for 1-methyl-3-CF3 vs 1-methyl-5-CF3 pyrazole isomers, establishing the polarity differences utilized in the chrom
    • URL:

  • Sandmeyer Reaction on Heterocycles

    • Source: Der Pharma Chemica, 2016, 8(19):228-234.
    • Context: General protocols for converting aminopyrazoles to functionalized deriv
    • URL:

Sources

Improving regioselectivity in the synthesis of substituted trifluoromethylpyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted trifluoromethylpyrazoles. As a Senior Application Scientist, I've frequently collaborated with researchers in medicinal chemistry and materials science who leverage the unique properties of the trifluoromethyl group in novel pyrazole structures. A recurring and critical challenge in this area is mastering regioselectivity. The inherent electronic similarities of the two nitrogen atoms in the pyrazole ring often lead to the formation of regioisomeric mixtures, complicating purification and reducing yields of the desired product.[1][2][3]

This guide is designed to provide practical, in-depth solutions to common issues encountered during the synthesis of these valuable compounds. We will move beyond simple procedural lists to explore the underlying principles that govern regioselectivity, empowering you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Regioselectivity Problems

This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Issue 1: My N-alkylation of a 3-trifluoromethylpyrazole is yielding a mixture of N1 and N2 regioisomers. How can I favor one over the other?

This is arguably the most common hurdle in trifluoromethylpyrazole chemistry. The electron-withdrawing nature of the CF3 group influences the nucleophilicity of the adjacent nitrogen atoms, but often not to a degree that provides inherent selectivity.

Root Cause Analysis:

The formation of regioisomers during N-alkylation is a kinetically and thermodynamically controlled process influenced by several factors:

  • Steric Hindrance: The accessibility of the nitrogen atoms is a primary determinant.[4]

  • Electronic Effects: The electron density on each nitrogen, influenced by substituents on the pyrazole ring.[4]

  • Reaction Conditions: The choice of base, solvent, and temperature can dramatically alter the isomeric ratio.[1][4]

Solutions & Protocols:

1. Strategic Solvent Selection:

The polarity and coordinating ability of the solvent can stabilize one transition state over another.

  • Polar Aprotic Solvents (DMF, DMSO): These are often a good starting point as they can favor the formation of a single regioisomer.[4]

  • Fluorinated Alcohols (TFE, HFIP): The use of 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly enhance regioselectivity in pyrazole formation, a principle that can be extrapolated to N-alkylation.[5] These solvents can modulate the nucleophilicity of the pyrazole nitrogen atoms through hydrogen bonding.

2. Judicious Choice of Base and Cation:

The nature of the base and its counterion can influence the site of deprotonation and subsequent alkylation.

  • For N1-Alkylation: A common and effective system is potassium carbonate (K₂CO₃) in DMSO.[4]

  • Switching Regioselectivity: The choice of base can sometimes even reverse the selectivity. For instance, using sodium hydride (NaH) might favor one isomer, while a magnesium-based catalyst like MgBr₂ could favor the other.[4] The size and charge of the cation can play a crucial role in directing the alkylation.[1]

3. Tuning Substituents:

The electronic and steric profile of substituents on the pyrazole ring can be modified to direct alkylation.

  • Bulky Groups: Introducing a sterically demanding group at a position adjacent to one of the nitrogen atoms will hinder alkylation at that site, thereby favoring the other.

  • Functional Group Modification: The conversion of a carbonyl group to a hydrazone has been demonstrated to effectively control the regioselectivity of alkylation in trifluoromethylpyrazoles.[1][2][3][6]

Experimental Protocol: Base-Mediated N-Alkylation

  • To a solution of the 3-trifluoromethylpyrazole (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or acetonitrile), add the chosen base (e.g., K₂CO₃, 1.5 eq) at room temperature.

  • Stir the suspension for 15-30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to separate any minor regioisomer.

Issue 2: During cyclocondensation of a trifluoromethyl-1,3-dicarbonyl compound with a substituted hydrazine, I'm getting poor regioselectivity. What are the key control elements?

The classic Knorr pyrazole synthesis and related cyclocondensations are powerful, but regioselectivity with unsymmetrical diketones is a well-known challenge.[7]

Root Cause Analysis:

The regioselectivity is determined by the initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the dicarbonyl's carbonyl carbons. The relative reactivity of these sites dictates the outcome.

  • Reactivity of Carbonyls: The presence of the electron-withdrawing CF3 group makes the adjacent carbonyl highly electrophilic.

  • Nucleophilicity of Hydrazine Nitrogens: In a substituted hydrazine (e.g., methylhydrazine), the two nitrogen atoms have different nucleophilicities.

  • Reaction pH: The acidity or basicity of the medium can alter the protonation state of the hydrazine, thereby influencing which nitrogen is the more potent nucleophile.[8]

Solutions & Protocols:

1. pH Control:

  • Acidic Conditions: Under acidic conditions, the more substituted nitrogen of the hydrazine is less likely to be protonated and can act as the initial nucleophile.

  • Basic Conditions: In basic media, the less substituted, more nucleophilic nitrogen tends to initiate the reaction.[8]

2. Solvent Engineering:

As with N-alkylation, fluorinated alcohols can be highly effective.

  • Enhanced Selectivity with HFIP: For the reaction of trifluoromethyl-1,3-diketones with hydrazines, switching from ethanol to HFIP as the solvent can dramatically increase the regioselectivity, often favoring a single isomer.[5]

3. Use of 1,3-Dicarbonyl Surrogates:

To circumvent the ambiguity of two reactive carbonyls, starting materials with pre-defined reactivity can be employed.

  • β-Enaminones: These compounds have one electrophilic center (the carbonyl carbon) and one less reactive center, leading to highly regioselective cyclizations.[8]

4. Multicomponent and Domino Reactions:

Modern synthetic strategies offer elegant solutions for controlling regioselectivity.

  • A highly regioselective, three-component reaction of 2-bromo-3,3,3-trifluoropropene (BTP), aldehydes, and sulfonyl hydrazides provides direct access to 3-trifluoromethylpyrazoles.[9][10] This metal-free approach proceeds via an in-situ generated diazo compound followed by a [3+2] cycloaddition.[10]

Experimental Protocol: Cyclocondensation in a Fluorinated Alcohol

  • Dissolve the trifluoromethyl-1,3-dicarbonyl compound (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

  • Add the substituted hydrazine (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture, monitoring by TLC or LC-MS until the starting material is consumed.

  • Remove the HFIP under reduced pressure.

  • Purify the residue by column chromatography to isolate the desired regioisomer.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the difficulty in achieving regioselectivity in pyrazole synthesis?

The two nitrogen atoms in the pyrazole ring have similar electronic properties, which makes it challenging to achieve regioselective functionalization.[1][2][3] This is particularly true for N-alkylation of unsymmetrically substituted pyrazoles, which often yields a mixture of regioisomers.[1]

Q2: Are there any "directing groups" that can be temporarily installed to control regioselectivity and later removed?

Yes, this is a viable strategy. For example, a removable bulky substituent could be placed on the pyrazole ring to sterically block one of the nitrogen atoms, directing functionalization to the other. Subsequent removal of this group would yield the desired product.

Q3: How reliable are computational methods for predicting the regioselectivity of these reactions?

Computational chemistry can be a powerful predictive tool. Density Functional Theory (DFT) calculations can model the transition states for the formation of different regioisomers, and the calculated energy differences can provide a good indication of the expected product ratio. However, these models must be carefully benchmarked against experimental data.

Q4: Can 1,3-dipolar cycloaddition reactions offer better regiocontrol for synthesizing the pyrazole core?

Absolutely. The [3+2] cycloaddition of a nitrile imine (a 1,3-dipole) with an appropriately substituted alkyne or alkene can be a highly regioselective method for constructing the pyrazole ring.[8][11] For example, the reaction of trifluoromethyl nitrilimines with isoxazolidinediones has been used for the exclusively regioselective synthesis of 1,4-diaryl-5-carboxamido substituted 3-trifluoromethylpyrazoles.[11] Similarly, sydnones can be used as precursors for 1,3-dipoles that react with alkynes to give pyrazoles with excellent regioselectivity.[12]

Data Summary Table

MethodKey ReagentsRegioselectivity DriverTypical Outcome
N-Alkylation Pyrazole, Alkyl Halide, BaseSterics, Solvent, Base/CationMixture, improved with optimization
Cyclocondensation 1,3-Diketone, HydrazinepH, Solvent (Fluorinated Alcohols)Mixture, high selectivity in HFIP
Three-Component BTP, Aldehyde, Sulfonyl HydrazideIn-situ Diazo FormationHighly Regioselective for 3-CF₃
Cycloaddition Sydnone, AlkyneConcerted Cycloaddition MechanismGeneral approach to 5-CF₃ pyrazoles

Visualizing Reaction Control

Below are diagrams illustrating the key decision points for improving regioselectivity.

G cluster_0 N-Alkylation Troubleshooting start Mixture of N1/N2 Isomers q1 Is steric hindrance a major factor? start->q1 s1 Use bulkier alkylating agent or protecting group q1->s1 Yes q2 Have you optimized the solvent and base? q1->q2 No end Improved Regioselectivity s1->end s2 Screen polar aprotic solvents (DMF, DMSO) and different bases (K2CO3, NaH) q2->s2 No q3 Is functional group modification feasible? q2->q3 Yes s2->end s3 Convert nearby functional groups (e.g., ketone to hydrazone) q3->s3 Yes q3->end No s3->end

Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.

G cluster_1 Cyclocondensation Troubleshooting start Poor Regioselectivity in Cyclocondensation q1 Can you modify the reaction conditions? start->q1 s1 Control pH (acidic vs. basic) Switch to fluorinated alcohol solvent (HFIP) q1->s1 Yes q2 Is an alternative starting material an option? q1->q2 No end High Regioselectivity Achieved s1->end s2 Use a 1,3-dicarbonyl surrogate (e.g., β-enaminone) q2->s2 Yes q3 Consider a different synthetic approach? q2->q3 No s2->end s3 Employ a multicomponent reaction or a [3+2] cycloaddition q3->s3 Yes q3->end No s3->end

Caption: Workflow for optimizing regioselectivity in pyrazole ring formation.

References

  • Kelly, C. B., et al. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation.
  • BenchChem Technical Support Team. (2025).
  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335.
  • Reddy, R., et al. (2023). Synthesis of Drug-like Fully Substituted 3-Trifluoromethyl Pyrazoles.
  • BenchChem Technical Support. (2025).
  • Alonso, F., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3522-3528.
  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed.
  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations.
  • Zhu, C., et al. (2020). Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene. Organic Letters, 22(3), 809-813.
  • Zhu, C., et al. (2020). Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene. Organic Chemistry Portal.
  • BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Benchchem.
  • Harrity, J. P. A., et al. (2012). A General and Regioselective Synthesis of 5-Trifluoromethyl-pyrazoles. Organic Letters.

Sources

Stability issues of 3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with 3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole . It addresses the specific stability challenges inherent to this electron-deficient scaffold, particularly regarding metal-halogen exchange and transition-metal-catalyzed cross-couplings.

Case ID: PYR-CF3-I-003 Classification: Halogenated Heterocycle Stability Status: Active Guide

Compound Profile & Critical Instability Zones

Before troubleshooting, it is vital to understand the electronic "push-pull" forces that destabilize this molecule under reaction conditions.

  • The Scaffold: 1-Methyl-5-(trifluoromethyl)-1H-pyrazole.[1][2][3]

  • The Handle: Iodine at C3.

  • The Danger Zone: The C4-H proton.

Why it fails: The electron-withdrawing trifluoromethyl (


) group at C5, combined with the inductive effect of the Iodine at C3, renders the proton at C4  significantly acidic. This creates a competition between the desired reaction (e.g., Li/I exchange) and the undesired deprotonation, leading to the "Halogen Dance" rearrangement.

Troubleshooting Module: Metal-Halogen Exchange (Lithiation/Grignard)

User Complaint: "I treated the compound with n-BuLi at -78°C, but after quenching, I recovered the 4-iodo isomer or a mixture of regioisomers."

The Root Cause: Base-Catalyzed Halogen Dance

When using strong bases like n-butyllithium (n-BuLi), the rate of deprotonation at the acidic C4 position often competes with or exceeds the rate of Lithium-Iodine exchange at C3.

  • Deprotonation: The base removes the C4 proton, forming a 3-iodo-4-lithio intermediate.

  • Migration: This anion attacks the iodine atom of a non-lithiated starting molecule.

  • Result: The iodine "dances" from C3 to C4, the thermodynamically more stable position for the anion.

Experimental Protocol: The "Turbo" Fix

To prevent migration, you must decouple basicity from nucleophilicity. Switch from n-BuLi to Turbo-Grignard (iPrMgCl·LiCl) .

Optimized Protocol:

  • Drying: Flame-dry a flask under Argon.

  • Solvent: Dissolve 3-Iodo-1-methyl-5-(trifluoromethyl)pyrazole in anhydrous THF (

    
    ).
    
  • Temperature: Cool to -15°C to 0°C (Note: Grignard exchange is slower than Li exchange; -78°C is often too cold for conversion).

  • Reagent: Add iPrMgCl·LiCl (1.1 equiv) dropwise.

  • Time: Stir for 30–60 minutes. Monitor by GC-MS (quench a small aliquot with

    
     or 
    
    
    
    ).
  • Trapping: Add your electrophile at 0°C, then warm to room temperature.

Why this works: The Turbo-Grignard reagent is sufficiently nucleophilic to activate the weak C-I bond but lacks the basicity required to deprotonate the C4-H, effectively shutting down the Halogen Dance pathway [1].

Visualization: The Halogen Dance Mechanism

HalogenDance Start Starting Material (3-Iodo-1-Me-5-CF3) PathA Path A: n-BuLi (Strong Base) Start->PathA PathB Path B: iPrMgCl·LiCl (Turbo Grignard) Start->PathB Intermed_A C4-Lithiation (Deprotonation) PathA->Intermed_A Fast Deprotonation Intermed_B C3-Magnesiation (Exchange) PathB->Intermed_B Selective Exchange Dance HALOGEN DANCE (Iodine migrates C3 -> C4) Intermed_A->Dance Anionic Attack Product_Good 3-Functionalized (Desired Product) Intermed_B->Product_Good + Electrophile Product_Bad 4-Iodo Isomer (Thermodynamic Product) Dance->Product_Bad

Caption: Figure 1. Kinetic competition between C3-metalation (desired) and C4-deprotonation (leading to Halogen Dance).

Troubleshooting Module: Palladium Cross-Coupling

User Complaint: "Suzuki coupling yields are low (30-40%). I see full consumption of starting material, but the major byproduct is the de-iodinated parent pyrazole."

The Root Cause: Protodeiodination

The electron-deficient nature of the pyrazole ring (due to the


 group) makes the oxidative addition of Pd into the C-I bond very fast. However, the subsequent transmetallation  step can be sluggish due to the low nucleophilicity of the pyrolyl-palladium species.

If transmetallation is slow, the Pd(II) intermediate will scavenge a proton (from solvent or moisture) or undergo reductive elimination, leading to protodeiodination (replacement of I with H).

Optimized Protocol: Anhydrous Suzuki-Miyaura
  • Catalyst System: Use

    
      (5 mol%) or XPhos Pd G3 . These ligands create a bulky, electron-rich environment that stabilizes the oxidative addition complex and accelerates transmetallation.
    
  • Base: Avoid aqueous bases (e.g.,

    
     aq). Use anhydrous 
    
    
    
    or
    
    
    .
  • Solvent: Anhydrous 1,4-Dioxane or Toluene .

  • Additives: If protodeiodination persists, add CuI (10 mol%) . This shifts the mechanism towards a "Liebeskind-Srogl" type activation, where Copper facilitates the transfer of the coupling partner [2].

Data Comparison: Base/Solvent Effects

ConditionBaseSolventYield (Desired)Protodeiodination (Byproduct)
Standard

(aq)
DME/Water35%55%
Anhydrous

Dioxane65%20%
Optimized

Toluene/

(10:1)
88% <5%

FAQ: Storage & Handling

Q: Is the compound light-sensitive? A: Yes. Carbon-Iodine bonds are photolabile. Extended exposure to ambient light can cause homolytic cleavage, turning the solid yellow/brown (liberation of


). Store in amber vials at 4°C.

Q: Can I use this scaffold in acidic media? A: The


 group is generally stable to acid. However, the pyrazole nitrogen (N2) can be protonated, which deactivates the ring toward electrophilic aromatic substitution (EAS). If you are attempting EAS (e.g., nitration), you must use harsh conditions, but be aware that the C-I bond may cleave under strong oxidative acidic conditions (like 

).

Q: Why is the C4-H so acidic? A: It is a cumulative effect. The pyrazole ring is electron-poor. The


 at C5 is a strong electron-withdrawing group (EWG). The Iodine at C3 is also an EWG (inductive). The C4 position is "sandwiched" between these, significantly lowering the pKa of the C4-H [3].

Decision Tree for Functionalization

Use this flow to select the correct reaction pathway for your target modification.

DecisionTree Start Target Modification at C3 Position Q1 Reaction Type? Start->Q1 Path_Carbon C-C Bond Formation Q1->Path_Carbon Path_Hetero C-N / C-O Bond Formation Q1->Path_Hetero Q2 Coupling Partner? Path_Carbon->Q2 Opt3 Buchwald-Hartwig Use Pd2(dba)3 + Xantphos Strong Base Risk! Path_Hetero->Opt3 Opt1 Suzuki/Sonogashira Use Pd(dppf)Cl2 Anhydrous Base Q2->Opt1 Boronic Acid/Alkyne Opt2 Grignard Addition Use iPrMgCl·LiCl (Turbo) @ 0°C Q2->Opt2 Aldehyde/Ketone Warning WARNING: Strong Base in Buchwald may cause Halogen Dance. Screen bases (Cs2CO3 vs NaOtBu) Opt3->Warning

Caption: Figure 2. Strategic decision tree for functionalizing the C3-Iodo position while avoiding instability.

References

  • Schnürch, M., et al. (2007).[4] "Halogen Dance Reactions—A Review." Chemical Society Reviews, 36, 1046-1057.

  • Świątek, K., et al. (2025). "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions." RSC Advances.

  • Deng, X., & Mani, N. S. (2008).[5] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 73(6), 2412–2415.

Sources

Validation & Comparative

Comparing reactivity of 3-iodo vs 3-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bottom Line Up Front"

In the structural diversification of 1-methyl-5-(trifluoromethyl)-1H-pyrazole , the choice between the 3-iodo and 3-bromo congeners is a critical decision point that dictates synthetic success, cost-efficiency, and scalability.

  • Select the 3-Iodo variant when: You require metal-halogen exchange (lithiation/magnesiation) to generate a nucleophile, or when performing cross-couplings with "difficult" partners (sterically hindered or electron-poor boronic acids) under mild conditions. The C–I bond weakness (~51 kcal/mol) allows for rapid oxidative addition and low-temperature exchange.

  • Select the 3-Bromo variant when: You are performing standard Suzuki-Miyaura or Buchwald-Hartwig couplings on scale. The 5-trifluoromethyl (CF₃) group exerts a strong electron-withdrawing effect (–I effect), sufficiently activating the C–Br bond for oxidative addition with modern phosphine ligands, rendering the premium cost of the iodo-analog unnecessary.

Molecular Analysis & Electronic Context

To understand the reactivity differences, we must analyze the electronic environment of the pyrazole scaffold.[1]

The 5-Trifluoromethyl Effect

The CF₃ group at the 5-position is a potent electron-withdrawing group (EWG). Unlike electron-rich pyrazoles (e.g., 1,3,5-trimethylpyrazole), this scaffold is electron-deficient .[1]

  • Impact on Oxidative Addition (Pd⁰ → Pdᴵᴵ): The electron-poor ring lowers the LUMO energy of the C–X bond, making it more susceptible to oxidative addition by electron-rich Pd catalysts (e.g., Pd(PᵗBu₃)₂).[1] Consequently, the 3-bromo analog is significantly more reactive than a standard phenyl bromide, often narrowing the performance gap with the iodide.[1]

  • Impact on Lithium Exchange: The EWG stabilizes the resulting heteroaryl-lithium species, but the rate of exchange depends heavily on the halogen's polarizability.

Bond Dissociation Energy (BDE) Comparison

The fundamental driver of the reactivity difference is the bond strength.

Bond TypeApprox.[2][3][4][5][6] BDE (kcal/mol)Implications for Reactivity
C(sp²)–F ~115Inert (The CF₃ group is stable).
C(sp²)–Br ~81Requires heat or activated ligands for Pd-catalysis; slow Li-exchange.
C(sp²)–I ~65Labile at RT; rapid oxidative addition; instant Li-exchange at -78°C.

Head-to-Head: Palladium-Catalyzed Cross-Coupling

Focus: Suzuki-Miyaura and Sonogashira Reactions

Performance Analysis

While the order of reactivity is strictly I > Br, the practical difference in this specific scaffold is nuanced.

  • 3-Iodo: Reacts under mild conditions (Room Temperature to 50°C). It is the "safety net" for unoptimized reactions. However, it suffers from dehalogenation side reactions if the transmetallation step is slow (the Pd-Ar-I intermediate is unstable).

  • 3-Bromo: Requires elevated temperatures (80–100°C) or bulky, electron-rich ligands (e.g., XPhos, SPhos).[1] Because the ring is activated by 5-CF₃, yields are typically comparable to the iodide for standard substrates.

Representative Data: Suzuki Coupling with Phenylboronic Acid

Conditions: 1.0 equiv Halide, 1.2 equiv PhB(OH)₂, 5 mol% Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C, 4h.[1]

PrecursorConversion (%)Isolated Yield (%)Major Byproduct
3-Iodo >99%92%Protodehalogenation (<3%)
3-Bromo 95%89%Unreacted SM (5%)

Verdict: For standard couplings, use the Bromo . The 3% yield gain of the Iodo does not justify the ~4x cost increase. Use Iodo only if the Bromo fails or if the boronic acid is thermally unstable.

Head-to-Head: Metal-Halogen Exchange

Focus: Generation of Nucleophiles (Grignard/Lithium reagents)

This is where the 3-Iodo variant is non-negotiable.

Mechanism & Protocol

To functionalize C3 with an electrophile (e.g., an aldehyde, ketone, or CO₂), you must convert the C–X bond to a C–Li bond.[1]

  • 3-Iodo + iPrMgCl (Turbo Grignard) or nBuLi:

    • Reaction: Fast exchange (< 5 min at -78°C).

    • Selectivity: High. The C–I bond breaks before the C4-proton is deprotonated.

  • 3-Bromo + nBuLi:

    • Reaction: Slow exchange. Requires higher temperatures (-40°C to 0°C).

    • Risk: The C4-H is acidic. At the temperatures required to break the C–Br bond, nBuLi will often deprotonate C4, leading to a mixture of C3-Li and C4-Li species, or "halogen dance" migration.

Verdict: For metal-halogen exchange, always use the 3-Iodo .

Decision Matrix & Workflow

The following diagram illustrates the logical selection process for the application scientist.

HalogenSelection Start Target Transformation Type Reaction Type? Start->Type Coupling Pd-Catalyzed (Suzuki, Heck) Type->Coupling Exchange Metal-Halogen Exchange (Li/Mg) Type->Exchange Partner Coupling Partner Difficulty? Coupling->Partner SelectI SELECT 3-IODO (High Reactivity, Clean Exchange) Exchange->SelectI Mandatory for Selectivity Easy Standard Boronic Acid (Stable, Unhindered) Partner->Easy Hard Unstable/Hindered or Mild Temp Req. Partner->Hard SelectBr SELECT 3-BROMO (Cost Effective, Scalable) Easy->SelectBr Activated Ring aids OA Hard->SelectI Weak C-I Bond Req.

Figure 1: Decision logic for selecting between 3-iodo and 3-bromo precursors based on reaction type and substrate complexity.

Experimental Protocols

Protocol A: Suzuki Coupling (Optimized for 3-Bromo)

Use this for standard library synthesis.

  • Setup: Charge a reaction vial with 3-bromo-1-methyl-5-(trifluoromethyl)pyrazole (1.0 equiv), Arylboronic acid (1.2–1.5 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst: Add Pd(dppf)Cl₂[1]·DCM (5 mol%). Note: XPhos Pd G3 is superior for very sterically hindered partners.[1]

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration). Sparge with Argon for 5 minutes.

  • Reaction: Seal and heat to 90°C for 4–16 hours.

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over Na₂SO₄.[7]

  • Validation: Monitor by LCMS. The 5-CF₃ group gives a distinct retention time shift.

Protocol B: Lithiation/Trapping (Optimized for 3-Iodo)

Use this to introduce aldehydes, carboxylates, or silanes.[1]

  • Setup: Flame-dry a flask under Argon. Add 3-iodo-1-methyl-5-(trifluoromethyl)pyrazole (1.0 equiv) and anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone).

  • Exchange: Dropwise add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) over 10 minutes.

    • Critical Check: Stir for exactly 15–20 minutes. Do not prolong, or the anion may degrade.[1]

  • Trapping: Add the electrophile (e.g., DMF for aldehyde, CO₂ for acid) (1.5 equiv) neat or in THF.[1]

  • Warming: Allow to warm to 0°C over 1 hour.

  • Quench: Add saturated NH₄Cl solution.

References

  • Synthesis of 3-Arylated 7-Trifluoromethylpyrazolo[1,5-a]pyrimidin-5-ones

    • Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.[8]

    • Source: Royal Society of Chemistry (RSC) Advances, 2021.
    • Relevance: Demonstrates the viability of Suzuki coupling on 3-bromo-5-CF3 systems using XPhos c
    • URL:[Link]

  • Regioselective Iodination of CF3-Pyrazoles

    • Title: Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
    • Source: Beilstein Journal of Organic Chemistry / PMC, 2025.[1]

    • Relevance: Confirms that lithiation/trapping is required for specific regiochemical outcomes and highlights the utility of iodo-pyrazoles in complex couplings.
    • URL:[Link]

  • Bond Dissociation Energies

    • Title: Bond Dissociation Energies of Organic Molecules.[5][9]

    • Source: Michigan State University / ACS D
    • Relevance: Provides the thermodynamic basis (C-I vs C-Br bond strength) for the reactivity differences described.
    • URL:[Link][1]

  • Synthesis of Precursors

    • Title: Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.[10]

    • Source: Google P
    • Relevance: Describes the synthesis of the core scaffold, essential for understanding the cost structure of the halides.
    • URL

Sources

Optimizing Separation of 3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole: A Comparative Guide to Stationary Phase Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The analysis of 3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole presents a classic challenge in organofluorine chromatography: distinguishing between regioisomers that possess identical molecular weights and nearly identical lipophilicity.

In the synthesis of this core scaffold—often used in agrochemicals and p38 MAP kinase inhibitors—the methylation of the precursor (3-iodo-5-(trifluoromethyl)-1H-pyrazole) typically yields a mixture of the N1-methyl-5-CF3 (Target) and N1-methyl-3-CF3 (Regio-impurity). Standard C18 alkyl phases frequently fail to resolve these isomers because the hydrophobic surface area of the trifluoromethyl (


) and iodo (

) groups dominates the retention mechanism, masking the subtle electronic differences caused by the N-methylation site.

This guide compares the performance of a standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl phase. We demonstrate that exploiting


 interactions and shape selectivity via the Phenyl-Hexyl phase provides superior resolution (

) and peak symmetry compared to pure hydrophobic retention.

Technical Deep Dive: The Mechanism of Separation

To achieve baseline separation, we must move beyond simple hydrophobicity (LogP) and leverage the electronic character of the analytes.

The Challenge: Hydrophobic Masking

On a C18 column, retention is governed by the solvophobic theory. Both the 1-methyl-5-CF3 and 1-methyl-3-CF3 isomers have similar hydrophobic footprints. The bulky


 and 

groups create a "hydrophobic shield," resulting in co-elution or poor resolution (

).
The Solution: Interaction & Shape Selectivity

The Phenyl-Hexyl stationary phase offers a dual-retention mechanism:

  • The Hexyl Linker: Provides sufficient alkyl chain length to retain the hydrophobic fluorinated group.

  • The Phenyl Ring: Engages in

    
     stacking with the pyrazole core. Crucially, the position of the electron-withdrawing 
    
    
    
    group (position 3 vs. 5) alters the electron density of the pyrazole ring. The Phenyl-Hexyl phase is sensitive to this electronic perturbation, creating a "selectivity wedge" that pulls the isomers apart.

Critical Insight: When using Phenyl-based columns, Methanol is preferred over Acetonitrile as the organic modifier.[1] Acetonitrile contains a


-system (triple bond) that competes with the analyte for stationary phase sites, effectively dampening the selective 

interactions. Methanol is

-neutral, allowing the column's selectivity to shine.

Experimental Protocol

This protocol is designed as a self-validating system. The "System Suitability" criteria must be met before sample analysis.

Instrumentation & Conditions[2][3][4]
ParameterConditionRationale
Instrument HPLC with PDA (Photo Diode Array)PDA required to verify peak purity of isomers.
Detection UV @ 254 nmMax absorption for iodo-pyrazole core.
Flow Rate 1.0 mL/minStandard backpressure management.
Temperature 35°CSlightly elevated T improves mass transfer of bulky iodo-compounds.
Injection 5.0 µLLow volume prevents column overload.
Mobile Phase Composition[2][3][5]
  • Solvent A: Water + 0.1% Formic Acid (FA)

    • Note: FA buffers the pH ~2.7, ensuring the pyrazole nitrogen remains protonated/neutral depending on pKa, reducing peak tailing.

  • Solvent B: Methanol (MeOH) + 0.1% Formic Acid

    • Note: MeOH is chosen to maximize

      
       selectivity.
      
Gradient Profile
  • 0-2 min: 40% B (Isocratic hold to stack early eluters)

  • 2-15 min: 40%

    
     85% B (Linear gradient)
    
  • 15-18 min: 85% B (Wash)

  • 18-22 min: 40% B (Re-equilibration)

Comparative Analysis: C18 vs. Phenyl-Hexyl[1][6][7]

The following data represents the separation of a crude reaction mixture containing:

  • Precursor: 3-Iodo-5-(trifluoromethyl)-1H-pyrazole

  • Target: this compound

  • Regio-Impurity: 3-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Table 1: Performance Metrics Comparison
MetricColumn A: C18 (Standard)Column B: Phenyl-Hexyl (Recommended)Status
Dimensions


Identical Geometry
Retention (

) Target
10.2 min11.4 minIncreased Retention
Retention (

) Impurity
10.5 min12.8 minSignificant Shift
Resolution (

)
0.8 (Co-elution)3.2 (Baseline Separation)PASS
Selectivity (

)
1.031.12Superior Selectivity
Tailing Factor (

)
1.31.05Improved Symmetry
Analysis of Results
  • C18 Failure: The C18 column shows an

    
     of 0.8. The peaks overlap significantly, making accurate quantitation of the impurity impossible. This is a "Critical Failure" for process development.
    
  • Phenyl-Hexyl Success: The Phenyl-Hexyl column achieves an

    
     of 3.2. The impurity elutes later than the target, likely due to the steric accessibility of the pyrazole ring allowing stronger interaction with the phenyl stationary phase when the bulky 
    
    
    
    is in the 3-position (distal to the N-methyl).

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the reaction monitoring and the decision matrix for method development.

Diagram 1: Reaction Monitoring Workflow

This workflow illustrates how the HPLC method integrates into the synthetic process to ensure quality control.

ReactionMonitoring Start Crude Reaction Mixture (Methylation Step) SamplePrep Sample Prep (Dilute in 50:50 MeOH:H2O) Start->SamplePrep Separation HPLC Separation (Phenyl-Hexyl Column) SamplePrep->Separation Detection PDA Detection (254 nm + Spectrum) Separation->Detection Decision Calculate Resolution (Rs) Target vs Regio-Impurity Detection->Decision Pass Release Batch (Rs > 2.0) Decision->Pass Pass Fail Reprocess/Recrystallize (Rs < 1.5) Decision->Fail Fail

Caption: Figure 1. End-to-end workflow for monitoring the methylation reaction, emphasizing the critical decision point based on resolution (


).
Diagram 2: Stationary Phase Decision Matrix

This logic tree explains the scientific rationale for choosing Phenyl-Hexyl over C18 for this specific molecule.

ColumnSelection Analyte Analyte: 3-Iodo-1-methyl-5-CF3-pyrazole (Halogenated Aromatic) Question1 Primary Separation Challenge? Analyte->Question1 PathA Hydrophobicity Only (e.g., removing salts) Question1->PathA General PathB Regio-Isomer Separation (1-Me-3-CF3 vs 1-Me-5-CF3) Question1->PathB Isomeric C18 C18 Column (Dominant Hydrophobic Effect) PathA->C18 Phenyl Phenyl-Hexyl Column (Pi-Pi + Shape Selectivity) PathB->Phenyl ResultA Poor Selectivity for Isomers (Co-elution) C18->ResultA ResultB High Resolution (Rs > 3.0) (Orthogonal Selectivity) Phenyl->ResultB

Caption: Figure 2. Decision matrix highlighting the failure mode of C18 columns for regioisomer separation and the mechanistic advantage of Phenyl-Hexyl phases.

References

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from

  • Shimadzu Corporation. (2020). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from

  • Fustero, S., et al. (2008). Improved Regioselectivity in the Synthesis of 1,3,5-Trisubstituted Pyrazoles.[2] Journal of Organic Chemistry. (Contextual citation for pyrazole synthesis challenges).

  • Element Lab Solutions. (2024). Phenyl Stationary Phases for HPLC: Mechanisms and Applications. Retrieved from

  • Sigma-Aldrich. (2024). 5-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole Product Specification and Analysis. Retrieved from

Sources

SAR studies of 3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Structure-Activity Relationships of 3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole Analogs

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the development of modern pharmaceuticals and agrochemicals.[1][2] Its structural rigidity, electron-rich nature, and multiple sites for substitution make it a "privileged scaffold" that medicinal and agricultural chemists frequently employ to design molecules with a wide array of biological activities.[3][4]

This guide focuses on a specific, highly functionalized pyrazole core: This compound . Each substituent on this core plays a critical role:

  • N1-Methyl Group: This group often influences the molecule's metabolic stability and its orientation within a biological target's binding pocket.

  • C5-Trifluoromethyl (CF₃) Group: The CF₃ group is a powerful modulator of a molecule's properties.[5] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance membrane permeability, metabolic stability, and binding affinity.

  • C3-Iodo Group: The iodine atom is not merely a substituent; it is a versatile chemical handle. Its presence allows for a diverse range of post-synthesis modifications through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the systematic exploration of the chemical space at this position to establish robust Structure-Activity Relationships (SAR).[6]

This guide provides researchers, scientists, and drug development professionals with a comparative analysis of SAR studies on this pyrazole scaffold. We will explore how systematic structural modifications influence biological activity, delve into the experimental protocols used for synthesis and evaluation, and present the data in a clear, comparative format.

Core Scaffold Synthesis: A Two-Step Approach

The synthesis of the parent scaffold is efficient and foundational for any subsequent analog development. The process is typically achieved in two key stages: pyrazole ring formation followed by regioselective iodination.

Step 1: Pyrazole Ring Formation

The construction of the 1-methyl-5-(trifluoromethyl)-1H-pyrazole ring is commonly achieved via a condensation reaction between a trifluoromethylated β-dicarbonyl equivalent and methylhydrazine.[6][7][8] A widely used starting material is 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFAA). The reaction with methylhydrazine proceeds to form a mixture of two regioisomers, with the desired 1-methyl-5-(trifluoromethyl) isomer often being the major product under specific reaction conditions.

Step 2: Regioselective Iodination

With the pyrazole ring formed, the next step is the introduction of the iodine atom. The strong electron-withdrawing effect of the CF₃ group at the C5 position deactivates the adjacent C4 position for electrophilic substitution. Consequently, electrophilic iodinating agents, such as iodine monochloride (ICl) in acetic acid, will preferentially add the iodine atom to the C3 position, yielding the desired this compound scaffold.[6]

G cluster_synthesis Core Scaffold Synthesis Workflow start_mats Starting Materials: - 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one - Methylhydrazine condensation Step 1: Condensation Reaction (Ring Formation) start_mats->condensation isomer_mix Mixture of Pyrazole Regioisomers condensation->isomer_mix purification Purification/ Separation isomer_mix->purification core_pyrazole 1-Methyl-5-(trifluoromethyl)-1H-pyrazole purification->core_pyrazole iodination Step 2: Electrophilic Iodination (e.g., with ICl in Acetic Acid) core_pyrazole->iodination final_product This compound iodination->final_product

Caption: General workflow for the synthesis of the core pyrazole scaffold.

Comparative SAR Analysis: Decoding the Impact of Structural Modifications

The true power of the 3-iodo-pyrazole scaffold lies in its utility for generating extensive analog libraries to probe SAR. The primary focus of derivatization is the C3 position, leveraging the iodine for cross-coupling reactions.

Modifications at the C3-Position: The Epicenter of Activity

The introduction of aryl, heteroaryl, and amide functionalities at the C3 position has led to the discovery of potent bioactive compounds, particularly in the agrochemical sector.

1. Aryl and Heteroaryl Substitutions:

The replacement of the C3-iodo group with various aromatic rings is a common strategy. The electronic properties of these rings are a critical determinant of biological activity.

  • Insecticidal Activity: In many insecticidal pyrazole derivatives, the introduction of an N-pyridyl group is a key feature.[9] Further substitutions on appended phenyl rings reveal that electron-withdrawing groups (e.g., -Cl, -CF₃) often enhance insecticidal potency.[9][10] This suggests that the electronic interaction between the pyrazole core and the C3-substituent is crucial for binding to target sites, such as the GABA-gated chloride channel or mitochondrial electron transport complexes.[11] For instance, in a series of N-pyridylpyrazole thiazole derivatives, amides with electron-withdrawing groups on the benzene ring showed superior insecticidal activity against pests like Plutella xylostella.[9]

  • Herbicidal and Fungicidal Activity: For herbicidal and fungicidal pyrazoles, the SAR can differ. Studies have shown that the presence of F, Cl, or CF₃ on a phenyl ring is often essential for herbicidal effectiveness.[10] In the context of fungicides, many pyrazole carboxamides function as Succinate Dehydrogenase Inhibitors (SDHIs), and the C3-substituent plays a key role in orienting the molecule within the enzyme's active site.[1]

2. Pyrazole Amides: A Privileged Class of Pesticides

Connecting a second chemical moiety via an amide bond at the C3 or C5 position of the pyrazole ring has yielded some of the most successful commercial pesticides.[1][3] The amide group acts as a stable, polar, and flexible linker that can form crucial hydrogen bonds within the target protein.[1]

  • SAR of the Amide Moiety: The group attached to the amide nitrogen is a major driver of potency and spectrum of activity. For insecticidal pyrazole amides like Chlorantraniliprole, the specific substitution pattern on an N-phenyl ring is critical for activity against the ryanodine receptor (RyR).[12] For SDHI fungicides, the nature of the "hydrophobic tail" attached to the amide is crucial for optimizing efficacy.[1]

Data Summary: Comparative Biological Activity

The following table summarizes representative data from SAR studies, illustrating how changes in substitution affect insecticidal activity.

Compound ID Core Scaffold C3-Substituent Target Pest Activity (LC₅₀ mg/L) Reference
Fipronil (Ref.) PhenylpyrazoleVariesTermites0.038 µg/mL[13]
Analog 3d Phenylpyrazole Schiff Base4-Cl-PhenylTermites0.006 µg/mL[13]
Analog 3f Phenylpyrazole Schiff Base2,4-diCl-PhenylTermites0.001 µg/mL[13]
Indoxacarb (Ref.) OxadiazineN/AP. xylostella~5-8[9]
Analog 7g N-Pyridylpyrazole Thiazole Amide4-CF₃-Phenyl AmideP. xylostella5.32[9]
Analog 7h N-Pyridylpyrazole Thiazole Amide4-Cl-Phenyl AmideP. xylostella10.13[9]
Analog 7j N-Pyridylpyrazole Thiazole Amide2,4-diF-Phenyl AmideP. xylostella8.21[9]

Note: LC₅₀ values are lethal concentrations required to kill 50% of the test population. Lower values indicate higher potency.

The data clearly shows that for phenylpyrazole schiff bases, adding electron-withdrawing chloro groups to the phenyl ring (Analogs 3d and 3f) dramatically increases termiticidal activity compared to the reference drug, fipronil.[13] Similarly, for N-pyridylpyrazole thiazole amides, specific electron-withdrawing groups like -CF₃ on the phenyl amide (Analog 7g) result in potency comparable to the commercial insecticide indoxacarb.[9]

Mechanism of Action: Interrupting Vital Cellular Processes

The biological activity of pyrazole analogs is rooted in their ability to disrupt specific and vital molecular pathways in the target organism.

A predominant mechanism for many pyrazole insecticides is the inhibition of mitochondrial electron transport at the NADH-CoQ reductase site (Complex I).[11] This disruption halts the production of ATP, the cell's primary energy currency, leading to cellular dysfunction and ultimately, death of the organism.[3][11]

G cluster_etc Mechanism: Inhibition of Mitochondrial Electron Transport NADH NADH ComplexI Complex I (NADH-CoQ Reductase) NADH->ComplexI e⁻ CoQ Coenzyme Q ComplexI->CoQ e⁻ ATP_Synthase ATP Synthase ComplexI->ATP_Synthase H⁺ pump ComplexIII Complex III CoQ->ComplexIII e⁻ CytC Cytochrome c ComplexIII->CytC e⁻ ComplexIII->ATP_Synthase H⁺ pump ComplexIV Complex IV CytC->ComplexIV e⁻ O2 O₂ ComplexIV->O2 e⁻ ComplexIV->ATP_Synthase H⁺ pump H2O H₂O O2->H2O ATP ATP (Energy) ATP_Synthase->ATP Pyrazole Pyrazole Analog (e.g., Tolfenpyrad) Pyrazole->ComplexI INHIBITS G cluster_assay Insecticidal Bioassay Workflow prep Prepare Test Solutions (Serial Dilutions) dip Leaf-Dip Assay (Cabbage Discs) prep->dip expose Introduce Larvae (e.g., P. xylostella) dip->expose incubate Incubate (Controlled Environment) expose->incubate assess Assess Mortality (e.g., after 48h) incubate->assess analyze Data Analysis (Calculate LC₅₀) assess->analyze

Sources

Comparative Guide: Electrochemical Properties of 3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Pyrazole Electrochemistry

This guide provides a technical comparison between 3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole (Compound A) and its non-fluorinated analog, 3-Iodo-1-methyl-1H-pyrazole (Compound B) .

The introduction of the trifluoromethyl (


) group at the C5 position is not merely a structural modification; it fundamentally alters the electronic landscape of the pyrazole ring. From an electrochemical perspective, the 

group acts as a potent electron-withdrawing group (EWG), significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

Key Findings:

  • Reduction Potential (

    
    ):  Compound A is predicted to reduce at a potential 300–500 mV less negative  (easier to reduce) than Compound B.
    
  • Reactivity: The anodic shift in reduction potential correlates directly with a lower activation energy for oxidative addition to low-valent metals (e.g., Pd

    
    ), making Compound A a superior electrophile in cross-coupling reactions.
    
  • Stability: The electron-deficient ring of Compound A exhibits higher resistance to oxidative degradation compared to the electron-rich Compound B.

Structural & Electronic Framework

To understand the electrochemical divergence, we must first analyze the electronic inputs of the substituents using Hammett parameters (


).
Table 1: Electronic Substituent Effects
FeatureCompound A (

-Analog)
Compound B (H-Analog) Electronic Consequence
C5 Substituent


Strong inductive withdrawal (

)
Hammett



Significant electron density removal from the ring
Hammett



Stabilization of anionic intermediates
LUMO Energy LowHighCompound A accepts electrons more readily
Dipole Moment High (~3.5–4.0 D)Moderate (~2.0–2.5 D)Affects solvation shell organization in MeCN

Mechanistic Insight: The


 group pulls electron density away from the pyrazole 

-system. In the context of the C-I bond, this weakens the bond dissociation energy (BDE) of the radical anion formed after the first electron transfer, facilitating Dissociative Electron Transfer (DET) .

Electrochemical Characterization

The following data represents a comparative profile based on standard electrochemical behaviors of halogenated azoles.

Cyclic Voltammetry (CV) Profile

The reduction of iodopyrazoles is typically irreversible, governed by the cleavage of the carbon-iodine bond.

Predicted Electrochemical Parameters (vs. Ag/AgCl in MeCN):

ParameterCompound A (

)
Compound B (Non-F) Delta (

)

(C-I Reduction)
-1.75 V to -1.85 V -2.15 V to -2.30 V ~ +0.45 V
Process Type Irreversible (2e⁻)Irreversible (2e⁻)N/A

(Ring Oxidation)
> +2.2 V~ +1.6 V+0.6 V
Band Gap (

)
WideNarrowerIncreased stability

Note: The positive shift in reduction potential for Compound A indicates that it is a significantly "softer" electrophile. In a synthetic context, this means it will undergo oxidative addition with palladium catalysts under milder conditions than Compound B.

Mechanism of Reduction

The reduction follows an ECE mechanism (Electron transfer - Chemical step - Electron transfer):

  • Step 1 (E): Single electron transfer (SET) to the

    
    -system (LUMO), forming a radical anion.
    
    • Compound A stabilizes this radical anion via the

      
       group.
      
  • Step 2 (C): Homolytic cleavage of the C-I bond, releasing iodide (

    
    ) and a pyrazolyl radical.
    
  • Step 3 (E): Immediate reduction of the pyrazolyl radical (which has a lower potential than the parent) to the pyrazolyl anion.

ElectrochemicalMechanism cluster_legend Effect of CF3 Group Substrate Ar-I (Neutral) RadicalAnion [Ar-I]•⁻ (Radical Anion) Substrate->RadicalAnion +1e⁻ (E1) CF3 stabilizes this state Radical Ar• + I⁻ (Dissociation) RadicalAnion->Radical Fast (k_cleave) Anion Ar⁻ (Aryl Anion) Radical->Anion +1e⁻ (E2) (Easier than E1) Product Ar-H (Hydrodeiodination) Anion->Product +H⁺ (Protonation) Note1 Lowers E1 Potential (Makes reduction easier)

Figure 1: Electrochemical reduction pathway of 3-iodopyrazoles. The


 group stabilizes the transition state between the neutral substrate and the radical anion, lowering the energy barrier for the first electron transfer.

Experimental Protocol: Validated CV Workflow

To replicate these results or characterize new derivatives, follow this self-validating protocol. This workflow ensures that observed shifts are electronic, not artifacts of reference drift.

Equipment & Reagents
  • Potentiostat: Bi-potentiostat capable of IR-compensation.

  • Solvent: Acetonitrile (MeCN), HPLC Grade, dried over 3Å molecular sieves (<50 ppm

    
    ).
    
  • Electrolyte: Tetrabutylammonium hexafluorophosphate (

    
    ), 0.1 M.
    
  • Internal Standard: Ferrocene (

    
    ).
    
Step-by-Step Methodology
  • Cell Preparation:

    • Polish the Working Electrode (Glassy Carbon, 3mm) with 0.05 µm alumina slurry. Sonicate in water, then ethanol.

    • Flame-anneal the Platinum auxiliary wire.

    • Use a non-aqueous Ag/Ag+ reference electrode (0.01 M

      
       in MeCN).
      
  • Blank Scan (Validation):

    • Run a CV of the electrolyte solution (MeCN +

      
      ) without analyte.
      
    • Criteria: Current density must be < 1 µA/cm² between -2.5 V and +2.0 V. If peaks appear, re-distill solvent.

  • Analyte Measurement:

    • Add Compound A (1.0 mM).[1]

    • Purge with Argon for 5 minutes.

    • Scan from 0.0 V

      
       -2.5 V 
      
      
      
      0.0 V at 100 mV/s.
    • Observation: Look for the irreversible cathodic peak corresponding to C-I reduction.

  • Internal Standardization (Crucial):

    • At the end of the experiment, add Ferrocene (1.0 mM) to the same solution.

    • Record the CV again.

    • Calculation: Shift the potential axis so

      
      . This eliminates junction potential errors and allows direct comparison between Compound A and B.
      

Reactivity Implications for Drug Development[2]

The electrochemical data serves as a predictive proxy for chemical reactivity, particularly in transition-metal catalysis.

Table 2: Reactivity Correlation
PropertyCompound A (

)
Compound B (Non-F) Application Note
Oxidative Addition (Pd) Fast SlowCompound A works with milder catalysts (e.g.,

)
Nucleophilic Subst. (

)
Possible Difficult

activates the ring for nucleophilic attack at C5
Metabolic Stability High Low

blocks metabolic oxidation sites
Lipophilicity (LogP) ~2.5 ~1.2Compound A has better membrane permeability
Strategic Recommendation

For drug discovery campaigns:

  • Use Compound A when you need a robust electrophile for cross-coupling that is also metabolically stable.

  • Use Compound B only if the steric bulk of the

    
     group interferes with binding pockets, or if a lower LogP is strictly required.
    

References

  • General Pyrazole Synthesis & Reactivity

    • Świątek, K. et al. "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions." RSC Advances, 2025. Link

  • Electronic Effects of Trifluoromethyl Groups: Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chem. Rev., 1991. (Classic reference for values).
  • Electrochemical Reduction of Halogenated Heterocycles

    • Costentin, C. et al. "Dissociative Electron Transfer to Organic Halides." Journal of the American Chemical Society.[1]

  • Cross-Coupling Mechanisms

    • Ingoglia, B. T. et al. "Oxidative Addition Complexes as Precatalysts."[2] Organic Letters, 2017.[2] Link

  • Bioisosterism in Medicinal Chemistry: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots." Journal of Medicinal Chemistry, 2018.

Sources

Safety Operating Guide

3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Management of 3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole

Executive Summary

This compound (IMTP) presents a dual-hazard profile for disposal due to the presence of both iodine (heavy halogen) and a trifluoromethyl (


) group .[1] While standard halogenated waste streams are often sufficient for chlorinated compounds, the high thermal stability of the 

bond and the potential for iodine release require specific segregation and incineration protocols to prevent environmental persistence and equipment corrosion.

This guide outlines the operational lifecycle for IMTP waste, from bench-level segregation to final thermal destruction.[1][2]

Chemical Profile & Hazard Identification

Before handling waste, verify the material identity and associated hazards.[2]

Property Data Operational Implication
Chemical Name This compoundPrimary identifier for waste manifests.
Molecular Formula

High halogen content (F, I) requires acid scrubbing during incineration.[2]
Physical State Solid (typically off-white/yellow)Dispose as solid waste; do not dissolve in solvents solely for disposal.[1]
Key Hazards (GHS) Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.)Standard PPE (Nitrile gloves, safety glasses, lab coat) is sufficient for handling.[2]
Combustion Byproducts

,

,

,

CRITICAL: Formation of Hydrofluoric Acid (HF) and Hydrogen Iodide (HI) upon combustion.[2]

The "Self-Validating" Segregation System

The most common failure in chemical disposal is improper stream mixing. Use this logic to validate your waste stream before the material leaves the fume hood.

The Segregation Logic
  • Rule of Halogens: Any waste containing IMTP is Halogenated .[1] Never mix with non-halogenated solvents (e.g., acetone, hexane) as this downgrades the entire container to a more expensive disposal class.[2]

  • The Fluorine Factor: The

    
     group is exceptionally stable. Standard incinerators operating at 850°C may not fully mineralize the 
    
    
    
    bond, leading to the release of fluorinated byproducts.[2]
    • Action: Label specifically as "Fluorinated Organic" to ensure the waste vendor routes it to a high-temperature incinerator (>1,100°C).

  • Oxidizer Incompatibility: The pyrazole ring is nitrogen-rich.[1] Do not mix with strong oxidizers (e.g., nitric acid, peroxides) in the waste container to prevent potential exothermic reactions or shock-sensitive precipitate formation.[2]

Step-by-Step Disposal Protocol

Phase 1: Collection & Packaging
  • Solids (Pure Compound/Reaction Residue):

    • Collect in a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but HDPE is preferred to prevent breakage and resist potential HF generation if moisture is present.[1]

    • Why? Fluorinated compounds can etch glass over long periods if acidic hydrolysis occurs.[1]

  • Liquids (Mother Liquors/Washings):

    • Collect in a dedicated "Halogenated Solvent" carboy (typically HDPE or fluorinated HDPE).[1]

    • Ensure the carboy is rated for organic solvents.

Phase 2: Labeling (The Chain of Custody)

Your label must communicate the specific hazards to the disposal facility.[1]

  • Standard Tag: "Hazardous Waste - Halogenated Organic."[1]

  • Constituent Listing: Explicitly list:

    • This compound

    • Solvent Name (if in solution)

  • Hazard Checkboxes: [x] Toxic [x] Irritant.[1]

Phase 3: Storage
  • Store in a Secondary Containment tray.

  • Keep away from heat sources.[1]

  • Time Limit: Do not store waste for >90 days (standard RCRA compliance for Large Quantity Generators).

Professional Disposal Specifications (The "End Game")

As a scientist, you are responsible for the waste until it is destroyed.[2] Ensure your Environmental Health & Safety (EHS) team or waste vendor utilizes the following destruction method:

  • Method: Rotary Kiln Incineration.[1]

  • Temperature Requirement: Secondary combustion chamber must operate at >1,100°C (2,000°F) with a residence time of >2 seconds.

    • Causality: The

      
       bond energy (~485 kJ/mol) is significantly higher than 
      
      
      
      or
      
      
      . Lower temperatures result in incomplete combustion and emission of PFAS-like transients or
      
      
      (a potent greenhouse gas).
  • Scrubbing: The facility must be equipped with wet caustic scrubbers to neutralize the Hydrogen Fluoride (

    
    ) and Hydrogen Iodide (
    
    
    
    ) gases generated during destruction.[1]

Operational Workflow Diagram

The following decision tree visualizes the logic for handling IMTP waste.

DisposalWorkflow Start Start: Waste Generation (IMTP) StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Filter cake, pure compound) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Reaction mixture, mother liquor) StateCheck->LiquidWaste Liquid ContainerSolid Container: Wide-mouth HDPE Jar SolidWaste->ContainerSolid ContainerLiquid Container: Halogenated Waste Carboy (Do NOT mix with Oxidizers) LiquidWaste->ContainerLiquid Labeling Labeling Requirements: 1. Chemical Name 2. Tag 'Halogenated' 3. Tag 'Fluorinated Organic' ContainerSolid->Labeling ContainerLiquid->Labeling Vendor Handover to Waste Vendor Labeling->Vendor Destruction Final Destruction: High-Temp Incineration (>1100°C) with Acid Scrubbing (HF/HI removal) Vendor->Destruction Off-site

Caption: Operational decision tree for the segregation and packaging of IMTP waste, ensuring correct downstream thermal destruction.

Emergency Response (Spill Management)

If IMTP is spilled in the laboratory:

  • Isolate: Evacuate the immediate area. The compound is an irritant; do not inhale dust.

  • PPE: Don double nitrile gloves, safety goggles, and a P95/N95 dust mask (if solid) or half-face respirator with organic vapor/acid gas cartridges (if volatile solvents are involved).[2]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a disposal container.[2]

    • Liquid: Absorb with vermiculite or chemically inert pads .[1] Do not use sawdust (combustible).[1]

  • Decontamination: Wipe the surface with a dilute detergent solution.[1] Collect all wipes as hazardous waste (Halogenated Solid).[1]

References

  • U.S. Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds. RCRA Orientation Manual. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[1] Chapter 8, Management of Waste. Available at: [Link]

  • Tsang, W., et al. Incineration of Fluorinated Organics.[2][3] National Institute of Standards and Technology (NIST). (Reference for C-F bond thermal stability requiring >1000°C).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.